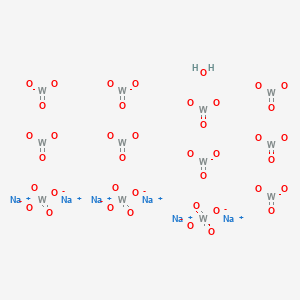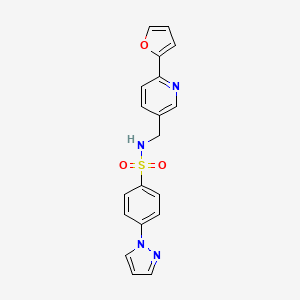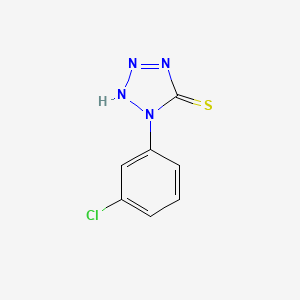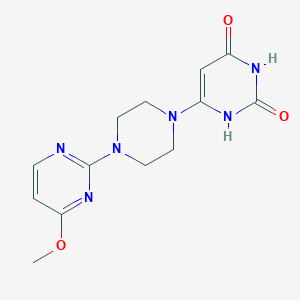
Sodium polyoxotungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POM 1, also known as Polyoxometalate 1, is a type of polyoxometalate, which are anionic molecular metal oxides. These compounds are composed of high oxidation state metal ions and oxide ligands. Polyoxometalates are known for their expansive diversity in terms of composition, structure, nuclearity, and charge . POM 1 is particularly notable for its unique structural motifs and chemical properties, making it a subject of extensive research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: POM 1 can be synthesized through a one-pot synthesis method. This involves mixing copper nitrate, silicomolybdic acid, and urea under hydrothermal conditions . The reaction typically takes place in an aqueous solution, and the resulting product is characterized by various analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM) .
Industrial Production Methods: In industrial settings, the production of POM 1 involves similar hydrothermal synthesis methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: POM 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique structural properties of polyoxometalates, which allow for significant chemical tuning with minimal perturbation of the inorganic oxide molecular structure .
Common Reagents and Conditions:
Oxidation Reactions: POM 1 can act as an oxidizing agent in various chemical reactions. Common reagents used in these reactions include hydrogen peroxide and other peroxides.
Reduction Reactions: POM 1 can be reduced using reagents such as sodium borohydride.
Substitution Reactions: POM 1 can undergo substitution reactions where one or more of its ligands are replaced by other ligands. These reactions are typically carried out in aqueous solutions under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitrophenol derivatives using POM 1 results in the formation of corresponding amines .
Wissenschaftliche Forschungsanwendungen
POM 1 has a wide range of scientific research applications across various fields:
Chemistry: POM 1 is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: In biological research, POM 1 is used to study enzyme inhibition and purinergic signaling pathways.
Industry: In industrial applications, POM 1 is used in the production of various materials, including supercapacitors and batteries.
Wirkmechanismus
The mechanism of action of POM 1 involves its interaction with specific molecular targets and pathways. POM 1 is a potent and selective inhibitor of the enzyme ecto-apyrase (CD39), which plays a role in the hydrolysis of ATP to ADP and AMP . By inhibiting this enzyme, POM 1 affects the purinergic signaling pathway, which is involved in various physiological processes. Additionally, POM 1’s anti-inflammatory and anti-cancer effects are attributed to its ability to inhibit ATP breakdown and block central synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
POM 1 is part of a larger family of polyoxometalates, which includes various other compounds with similar structural properties. Some of the similar compounds include:
Polyoxotungstates: These compounds are similar to POM 1 in terms of their structural motifs and chemical properties.
Polyoxomolybdates: These compounds share similar structural features with POM 1 and are used in similar applications, including catalysis and energy storage.
Polyoxovanadates: These compounds are another class of polyoxometalates with similar properties to POM 1.
POM 1 is unique among these compounds due to its specific structural motifs and its potent inhibitory effects on the enzyme ecto-apyrase (CD39) . This makes it particularly valuable in research related to purinergic signaling and enzyme inhibition.
Eigenschaften
CAS-Nummer |
12141-67-2; 314075-43-9 |
|---|---|
Molekularformel |
H2Na6O40W12 |
Molekulargewicht |
2985.99 |
IUPAC-Name |
hexasodium;dioxido(dioxo)tungsten;trioxotungsten;hydrate |
InChI |
InChI=1S/6Na.H2O.39O.12W/h;;;;;;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; |
InChI-Schlüssel |
YVQUUPJGDSQKML-UHFFFAOYSA-N |
SMILES |
O.[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2834223.png)
![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2834225.png)
![6-(3-Fluorophenyl)-2-{1-[(4-fluorophenyl)methanesulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2834227.png)
![1-Benzyl-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2834228.png)
![2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2834229.png)
![[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride](/img/structure/B2834232.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide](/img/structure/B2834233.png)

![8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2834236.png)


![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
![N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2834244.png)

